![molecular formula C23H22ClN5O4 B2731677 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 895017-55-7](/img/structure/B2731677.png)
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C23H22ClN5O4 and its molecular weight is 467.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, particularly focusing on its potential as an anticancer agent and its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is C20H21ClN4O3, with a molecular weight of approximately 394.86 g/mol . The structure includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group and an acetamide moiety linked to a 3,4-dimethoxyphenethyl group. The structural features are crucial for its biological interactions.
The compound acts primarily as a kinase inhibitor , targeting various protein kinases involved in cell signaling pathways that regulate cell proliferation and survival. By binding to the active sites of these kinases, it disrupts their phosphorylation activity, which is essential for tumor growth and maintenance. This mechanism can lead to apoptosis in cancer cells, highlighting its therapeutic potential in oncology .
Antitumor Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor effects. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines. One notable study demonstrated that a related compound had an IC50 value of 27.66 μM against the MDA-MB-231 breast cancer cell line .
In Vitro Studies
In vitro assays have been employed to evaluate the antiproliferative activity of this compound against several human tumor cell lines. The NCI 60 human tumor cell line panel is commonly used for such evaluations. Results from these studies suggest that the compound can induce cell cycle arrest and increase apoptosis rates significantly in sensitive cancer cell lines .
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 27.66 | Kinase inhibition leading to apoptosis |
MDA-MB-468 | 18.98 | Cell cycle arrest at S phase |
T47D | 25.00 | Induction of caspase-3 mediated apoptosis |
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on MDA-MB-468 Cells : A derivative was found to increase total apoptosis by 18.98-fold compared to control and raised caspase-3 levels by 7.32-fold , indicating strong pro-apoptotic activity .
- NCI 60 Cell Line Evaluation : Compounds were screened against 60 different human tumor cell lines, revealing a broad spectrum of activity with several compounds showing promising results in inhibiting cellular proliferation .
科学研究应用
Anticancer Properties
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer activity. The compound in focus has shown promising results in inhibiting cancer cell proliferation.
Case Studies:
- EGFR Inhibition : A derivative demonstrated an IC50 value of 0.3 µM against the epidermal growth factor receptor (EGFR), highlighting its potential as a dual inhibitor for cancer therapy .
- Resistance Overcoming : Another study found that related compounds could overcome Doxorubicin resistance in HCT-116 colon cancer cells, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure could enhance therapeutic efficacy .
Compound | Target | IC50 Value (µM) | Biological Activity |
---|---|---|---|
Compound 5i | EGFR | 0.3 | Dual inhibitor |
Compound 9a | HCT-116 | Not specified | Overcomes Doxorubicin resistance |
Compound 9e | Various cell lines | Moderate | Cytotoxicity against multiple cancer types |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar pyrazolo[3,4-d]pyrimidine derivatives have shown activity against pathogens such as Mycobacterium tuberculosis.
Research Findings:
- Compounds with similar structures exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis, indicating significant antimicrobial potential .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Functionalization at various positions to introduce substituents such as acetamide and dimethoxyphenethyl groups.
The proposed mechanism of action for compounds like this one involves inhibition of key enzymes involved in cell division and metabolism in pathogenic organisms. The presence of halogen atoms (like chlorine) may enhance binding affinity to target proteins.
属性
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O4/c1-32-19-7-6-15(10-20(19)33-2)8-9-25-21(30)13-28-14-26-22-18(23(28)31)12-27-29(22)17-5-3-4-16(24)11-17/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQHAQCAYMWNKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。